6-ethoxy-5H-imidazo[1,2-b]pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
197356-43-7 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-ethoxy-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3 |
InChI Key |
BGHSNLOTXPMATP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC=CN2N1 |
Canonical SMILES |
CCOC1=CC2=NC=CN2N1 |
Synonyms |
1H-Imidazo[1,2-b]pyrazole, 6-ethoxy- |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxy 5h Imidazo 1,2 B Pyrazole and Imidazo 1,2 B Pyrazole Derivatives
Classical and Conventional Synthetic Routes to the Imidazo[1,2-b]pyrazole Ring System
Traditional synthetic strategies for constructing the imidazo[1,2-b]pyrazole core primarily rely on well-established organic reactions such as cyclocondensation and dehydration-mediated ring closures. These methods typically involve the sequential formation of the pyrazole (B372694) and imidazole (B134444) rings.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the imidazo[1,2-b]pyrazole system. This approach generally involves the reaction of a 1,3-bielectrophilic reagent with a hydrazine (B178648) derivative to form the pyrazole ring, which is then further functionalized and cyclized to build the fused imidazole ring. chim.it For instance, 5-aminopyrazoles are crucial intermediates that can be synthesized through the cyclocondensation of β-ketonitriles or related precursors with hydrazines. chim.it
One notable method involves the cyclocondensation of ethoxymethylene malononitrile (B47326) with hydrazine, which can be efficiently carried out under microwave irradiation to produce 5-aminopyrazole-4-carbonitrile. beilstein-journals.orgnih.gov This aminopyrazole derivative serves as a versatile building block for the subsequent construction of the imidazole ring. The reaction of 5-aminopyrazoles with α-haloketones is a common strategy to form the imidazo[1,2-b]pyrazole core, where the amino group of the pyrazole acts as a nucleophile to displace the halide, followed by an intramolecular cyclization and dehydration.
Dehydration-Mediated Ring Closure Reactions
Dehydration is a critical step in many synthetic routes leading to the formation of the imidazo[1,2-b]pyrazole ring system. This is often the final step in a cyclization reaction, leading to the aromatic fused-ring system. For example, after the initial reaction between a 5-aminopyrazole and a suitable carbonyl-containing compound, an intermediate is formed that undergoes an intramolecular cyclization followed by the elimination of a water molecule to yield the final product.
A specific example of a dehydration-mediated ring closure involves the treatment of a 5-amino-1-(2-hydroxyethyl)pyrazole (B159084) derivative. Formylation of the amino group followed by cyclization induced by a strong base like sodium hydride can lead to the formation of a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole. scirp.org In another instance, the direct dehydration of a suitable aminopyrazole precursor using a strong dehydrating agent like concentrated sulfuric acid at room temperature has been shown to produce an ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate. scirp.orgnih.gov
Multicomponent Reaction (MCR) Strategies for Imidazo[1,2-b]pyrazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse libraries of compounds.
Groebke-Blackburn-Bienaymé (GBB) Reaction Protocols
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction used for the synthesis of fused imidazoles, including the imidazo[1,2-b]pyrazole scaffold. nih.gov This reaction typically involves the condensation of an amino-heterocycle (in this case, a 5-aminopyrazole), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The GBB reaction is particularly advantageous for creating a wide range of substituted imidazo[1,2-b]pyrazoles by varying the three starting components.
The GBB reaction can be optimized through one-pot sequential protocols, which further enhance its efficiency. beilstein-journals.orgnih.gov In such a setup, the initial formation of a necessary precursor can be followed by the multicomponent reaction in the same reaction vessel without the need for intermediate purification. For example, the synthesis of 5-aminopyrazole-4-carbonitrile from ethoxymethylene malononitrile and hydrazine can be performed under microwave irradiation, and upon its completion, the aldehyde, isocyanide, and a catalyst are added to proceed with the GBB reaction. beilstein-journals.orgnih.gov This one-pot, two-step approach has been successfully employed to generate a library of 46 different 1H-imidazo[1,2-b]pyrazole derivatives with yields reaching up to 83%. beilstein-journals.org The use of microwave assistance can significantly reduce reaction times, often to within 10 to 60 minutes for the GBB step. beilstein-journals.orgnih.gov
Table 1: Examples of Imidazo[1,2-b]pyrazole Derivatives Synthesized via a Sequential One-Pot GBB Reaction
| Aldehyde | Isocyanide | Product Yield (%) |
|---|---|---|
| p-Tolualdehyde | tert-Butyl isocyanide | 83 |
| Benzaldehyde | Cyclohexyl isocyanide | 75 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 68 |
| α-Methylcinnamaldehyde | Benzyl isocyanide | 67 |
| Pivalaldehyde | Methyl isocyanoacetate | 23 |
Data compiled from studies on the GBB reaction for the synthesis of 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.orgnih.gov
The GBB reaction is typically catalyzed by either Brønsted or Lewis acids. beilstein-journals.orgnih.gov The choice of catalyst and solvent can significantly influence the reaction's efficiency and outcome.
Catalytic Systems: A variety of catalysts have been explored for the GBB reaction. Common Brønsted acids include perchloric acid (HClO₄) and p-toluenesulfonic acid (TsOH). beilstein-journals.orgnih.gov Lewis acids such as scandium(III) triflate (Sc(OTf)₃) are also highly effective and frequently used. beilstein-journals.orgnih.gov Studies have shown that the presence of 5–30 mol % of a Lewis or Brønsted acid is generally sufficient to promote the reaction at temperatures ranging from ambient to 140 °C. beilstein-journals.orgnih.gov More recently, greener catalysts like etidronic acid have been investigated, demonstrating good catalytic activity in the synthesis of 1H-imidazo[1,2-b]pyrazoles. nih.gov The catalytic efficiency of various rare earth triflates has also been compared, with gadolinium(III) triflate emerging as a cost-effective alternative to scandium(III) triflate under microwave heating conditions. scielo.br
Solvent Effects: The choice of solvent can impact the reaction rate and yield. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used and often provide good results. nih.govbeilstein-journals.org In some cases, less nucleophilic solvents such as trifluoroethanol have been employed to suppress the formation of side products. nih.gov The optimization of reaction conditions, including the solvent, is crucial for achieving high yields and purity, especially in industrial-scale synthesis. organic-chemistry.org For instance, in the development of a scalable process for 3-aminoimidazo[1,2-a]pyrazines, a related class of compounds, the use of non-halogenated solvents was prioritized. organic-chemistry.org
Table 2: Influence of Catalysts on the GBB Reaction for Imidazo[1,2-b]pyrazole Synthesis
| Catalyst (mol %) | Solvent | Temperature (°C) | Typical Yield Range (%) |
|---|---|---|---|
| HClO₄ (20) | Ethanol | Room Temperature | 59-75 |
| Sc(OTf)₃ (10) | Methanol | Room Temperature | 60-90 |
| TsOH (10) | Methanol | Room Temperature | 55-85 |
| Gd(OTf)₃ (5) | Methanol | 150 (Microwave) | 70-95 |
| Etidronic Acid | Methanol/Water | Room Temperature | 65-88 |
Data synthesized from various reports on GBB reactions for fused imidazoles. beilstein-journals.orgbeilstein-journals.orgnih.govscielo.br
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including the imidazo[1,2-b]pyrazole core. This method significantly reduces reaction times compared to conventional heating. For instance, a one-pot, two-step protocol for the rapid construction of a 46-membered imidazo[1,2-b]pyrazole library utilizes microwave irradiation for the initial formation of 5-aminopyrazole intermediates. The cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave irradiation at 80 °C proceeds with complete conversion in just 10 minutes. Following this, the one-pot Groebke–Blackburn–Bienaymé (GBB) reactions are completed within 10–60 minutes, yielding the final products in up to 83% yield. This demonstrates the efficiency of microwave assistance in the key steps of pyrazole ring formation, which is a precursor to the fused imidazo[1,2-b]pyrazole system. The application of microwave heating has been shown to be a green-compatible and operationally simple approach for generating libraries of these compounds.
Other Domino and Cycloaddition Reactions
Beyond microwave-assisted methods, the synthesis of the imidazo[1,2-b]pyrazole scaffold is efficiently achieved through domino and cycloaddition reactions, particularly multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent strategy for assembling imidazo[1,2-a]-heterocycles and has been successfully applied to the synthesis of 1H-imidazo[1,2-b]pyrazoles. This reaction involves the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isocyanide in a one-pot sequential process.
This MCR provides a facile, chemo- and regioselective route to a diverse library of imidazo[1,2-b]pyrazoles. For example, using 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as the starting pyrazole component, a wide range of aldehydes and isocyanides can be employed to generate a variety of substituted products. A notable development in this area is the use of a specific amount of iodine in THF at room temperature to induce an unusual rearrangement of the initially formed imidazo[1,2-b]pyrazoles into pyrazolo[1,5-a]pyrimidines organic-chemistry.org. This highlights the potential for post-synthesis modification of the scaffold. The GBB reaction's operational simplicity and ability to generate molecular diversity make it a cornerstone in the synthesis of this heterocyclic system.
Regioselective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold
The ability to selectively functionalize the 1H-imidazo[1,2-b]pyrazole scaffold is crucial for its development as a potential non-classical isostere of indole (B1671886) and for creating novel compounds with specific properties. nih.govrsc.org Organometallic intermediates, generated through various metalation techniques, provide precise control over the introduction of substituents at specific positions on the heterocyclic core. nih.govrsc.org
Halogen-Magnesium Exchange Reactions for C-C Bond Formation
The halogen-magnesium exchange is a powerful tool for creating a nucleophilic carbon center on the imidazo[1,2-b]pyrazole ring, enabling subsequent C-C bond formation. This strategy typically begins with a brominated derivative of the scaffold, such as a SEM-protected 7-bromo-1H-imidazo[1,2-b]pyrazole. nih.gov Treatment of this substrate with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity, facilitates the exchange of the bromine atom for a magnesium-based organometallic handle. nih.govnih.gov
This newly formed Grignard reagent is a potent nucleophile that can be trapped with various electrophiles. This allows for the introduction of a wide array of functional groups at the 7-position of the scaffold, including alkyl, aryl, and acyl groups, through reactions like cross-couplings, allylations, and acylations. nih.gov This method provides a reliable pathway to selectively functionalized 7-substituted 1H-imidazo[1,2-b]pyrazoles. nih.gov
Regioselective Magnesiations and Zincations with Sterically Hindered Bases
Direct deprotonation using sterically hindered bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) bases, offers an alternative route to organometallic intermediates without requiring a halogenated precursor. nih.govrsc.org The regioselectivity of these metalations is dictated by the kinetic acidity of the C-H protons on the imidazo[1,2-b]pyrazole ring.
For the 1H-imidazo[1,2-b]pyrazole scaffold, treatment with TMPMgCl·LiCl results in selective magnesiation at the 3-position. nih.gov Alternatively, using a zinc-based reagent like TMP₂Zn·2MgCl₂·2LiCl can also achieve regioselective zincation. nih.govnih.gov These site-selective metalations generate magnesium or zinc intermediates that can be quenched with electrophiles to introduce functionality at specific sites. nih.govnih.gov This approach has been used to create polyfunctionalized derivatives by performing sequential metalations. For instance, after an initial Br/Mg exchange at the 7-position and subsequent reaction, a second metalation can be directed to the 3-position, allowing for the synthesis of di-substituted imidazo[1,2-b]pyrazoles. nih.gov
Table 1: Regioselective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold
| Position | Method | Reagent | Resulting Intermediate | Application |
|---|---|---|---|---|
| C7 | Halogen-Magnesium Exchange | i-PrMgCl·LiCl on 7-bromo precursor | 7-Magnesiated species | C-C bond formation via electrophile trapping nih.gov |
| C3 | Regioselective Magnesiation | TMPMgCl·LiCl | 3-Magnesiated species | Introduction of functional groups at C3 nih.gov |
Directed C-H Activation and Coupling Strategies
Direct C-H activation is a highly atom-economical strategy for functionalizing heterocyclic cores, as it circumvents the need for pre-functionalized starting materials like halogenated compounds. rsc.org The first regioselective palladium-catalyzed direct arylation of the imidazo[1,2-b]pyrazole scaffold has been successfully developed, targeting the C-3 position. nih.gov
This methodology allows for the coupling of various aryl partners with the imidazo[1,2-b]pyrazole core, achieving good to excellent yields. nih.gov The reaction demonstrates broad substrate scope, tolerating both electron-rich and electron-poor substituents on the aryl halide coupling partner. nih.gov This direct C-3 arylation provides rapid access to a diverse range of substituted imidazo[1,2-b]pyrazole products, which is highly valuable for the development of new biologically active compounds. nih.gov While C-H activation strategies have been explored for related scaffolds like imidazo[1,2-a]pyridines and pyrazoles using various transition metals such as rhodium and nickel, the palladium-catalyzed approach is currently the most established for the imidazo[1,2-b]pyrazole ring itself. nih.govrsc.orghw.ac.uknih.govresearchgate.net
Table 2: Palladium-Catalyzed C-3 Direct Arylation of Imidazo[1,2-b]pyrazoles
| Aryl Halide Partner | Substituent Type | Yield |
|---|---|---|
| Various aryl bromides/iodides | Electron-rich | Good to Excellent nih.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of the synthetic and functionalization reactions is key to optimizing conditions and predicting outcomes. For the Groebke–Blackburn–Bienaymé (GBB) reaction used to construct the imidazo[1,2-b]pyrazole core, a plausible mechanism has been proposed. The reaction is initiated by the acid-catalyzed formation of an N-acylimine intermediate from the aldehyde and the isocyanide. The 5-aminopyrazole then acts as a nucleophile, attacking the imine, which is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic fused-ring system.
In the context of C-H activation, mechanistic studies on related heterocycles suggest several possible pathways depending on the metal catalyst and conditions. For palladium-catalyzed direct arylations, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway. For visible-light-induced functionalizations of similar scaffolds, radical pathways initiated by a photocatalyst are common, often proceeding through a single electron transfer (SET) process. nih.gov Rhodium-catalyzed C-H activation reactions frequently proceed via a five-membered rhodacyclic intermediate, formed by the cleavage of a C-H bond, which then undergoes further reaction such as carbene insertion or migratory insertion. mdpi.comnih.gov The regioselectivity observed in the magnesiation and zincation reactions using TMP-bases is rationalized by the relative thermodynamic stability of the resulting organometallic intermediates, which is influenced by the acidity (pKa values) of the various C-H bonds on the heterocyclic scaffold.
Proposed Reaction Mechanisms for Imidazo[1,2-b]pyrazole Formation
The formation of the imidazo[1,2-b]pyrazole core is most prominently achieved through the Groebke–Blackburn–Bienaymé (GBB) reaction. This is an isocyanide-based multicomponent reaction that efficiently constructs the fused heterocyclic system from three starting components: an amino-substituted pyrazole, an aldehyde, and an isocyanide. researchgate.netnih.gov
The proposed mechanism for this acid-catalyzed, one-pot synthesis generally proceeds through the following key steps researchgate.net:
Formation of a Schiff Base: The reaction initiates with the acid-catalyzed condensation of the aminopyrazole with an aldehyde. This step forms a protonated Schiff base intermediate.
Nucleophilic Attack by Isocyanide: The isocyanide, acting as a nucleophile, attacks the electrophilic carbon of the protonated Schiff base. This addition results in the formation of a highly electrophilic nitrilium ion intermediate. nih.gov
Intramolecular Cyclization: The final and crucial step is an intramolecular nucleophilic attack by the endocyclic pyrazole nitrogen atom (N1) onto the nitrilium ion. This 5-exo-dig cyclization is followed by a proton transfer to regenerate the catalyst and yield the final, stable 1H-imidazo[1,2-b]pyrazole aromatic system. nih.govresearchgate.net
This sequence is highly efficient and allows for the rapid assembly of a diverse library of imidazo[1,2-b]pyrazole derivatives by varying the three input components. nih.gov
| Step | Reactants | Key Intermediate | Process |
|---|---|---|---|
| 1 | Aminopyrazole, Aldehyde | Protonated Schiff Base | Acid-catalyzed condensation |
| 2 | Schiff Base, Isocyanide | Nitrilium Ion | Nucleophilic addition |
| 3 | Nitrilium Ion Intermediate | Fused Bicyclic System | Intramolecular 5-exo-dig cyclization |
Understanding Key Intermediate Species and Transition States
The GBB reaction pathway is characterized by several critical transient species that dictate the reaction's course and efficiency. The primary intermediates are the Schiff base (imine) and the subsequent nitrilium ion . The nitrilium ion is a particularly important intermediate; its high electrophilicity is the driving force for the final intramolecular cyclization step. nih.gov
While detailed experimental characterization of transition states is challenging, computational studies, often employing Density Functional Theory (DFT), provide insight into their structure and energetics. researchgate.net For related heterocyclic syntheses, DFT calculations have been used to determine the thermodynamic and kinetic properties of all possible reaction pathways, explaining the observed selectivity. mdpi.com In the context of imidazo[1,2-b]pyrazole formation, such studies would model the energy barriers for the formation of the nitrilium ion and the subsequent cyclization. The transition state for the 5-exo-dig cyclization is crucial, as it determines the feasibility of ring closure to form the fused 5,5-system. The stability of this transition state is influenced by steric and electronic factors of the substituents on the pyrazole, aldehyde, and isocyanide reactants.
Studies on Tautomeric Forms and Regioisomeric Control
The synthesis of imidazo[1,2-b]pyrazoles presents potential challenges regarding tautomerism and regioisomerism.
Tautomerism: The imidazo[1,2-b]pyrazole core can theoretically exist in several tautomeric forms, including the 1H- and 5H-tautomers, which differ in the position of a proton and the arrangement of double bonds. nih.gov However, extensive spectroscopic analysis using 1D and 2D NMR techniques has demonstrated that the GBB reaction exclusively yields the 1H-imidazo[1,2-b]pyrazole tautomer, which features an endocyclic double bond. nih.gov This pronounced selectivity is attributed to the formation of a fully aromatic, and thus highly stable, fused heterocyclic system in the 1H-form. Non-aromatic tautomers are significantly less stable and are not typically observed as reaction products. researchgate.net
Regioisomeric Control: When using unsymmetrically substituted aminopyrazoles, the GBB reaction could potentially lead to two different regioisomers. nih.gov However, the reaction often exhibits high regioselectivity. For instance, the cyclization exclusively involves the N1 nitrogen of the pyrazole ring attacking the nitrilium intermediate. This inherent selectivity is a key advantage of this synthetic route. The primary method for preparing substituted pyrazoles is the [3+2] cyclocondensation reaction, which can suffer from poor regioselectivity, yielding mixtures of 1,3- and 1,5-regioisomers that require difficult purification. nih.gov The GBB reaction, by contrast, provides a more controlled and direct route to a single, well-defined regioisomer of the imidazo[1,2-b]pyrazole system. nih.gov This control is critical for developing structure-activity relationships in medicinal chemistry applications. nih.gov
| Isomerism Type | Possible Forms | Observed Outcome in GBB Reaction | Reason for Selectivity |
|---|---|---|---|
| Tautomerism | 1H-imidazo[1,2-b]pyrazole, 5H-imidazo[1,2-b]pyrazole, etc. | Exclusively the 1H-tautomer nih.gov | Formation of a stable, aromatic system researchgate.net |
| Regioisomerism | Potential for different ring fusion orientations | High regioselectivity, single product observed nih.gov | Specific intramolecular cyclization via pyrazole N1 atom nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 6 Ethoxy 5h Imidazo 1,2 B Pyrazole Analogues
Rational Design and Combinatorial Synthesis of Imidazo[1,2-b]pyrazole Libraries
The rational design of imidazo[1,2-b]pyrazole libraries is often guided by the goal of mimicking the structural and electronic properties of other important biological scaffolds, such as indole (B1671886). rsc.org This approach is complemented by combinatorial chemistry, which allows for the rapid synthesis of a large number of diverse analogues. nih.gov
One-pot multicomponent reactions, like the Groebke-Blackburn-Bienaymé (GBB) reaction, are particularly valuable for creating diverse imidazo[1,2-b]pyrazole libraries. beilstein-journals.org This method involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide, often under microwave irradiation to expedite the process. beilstein-journals.orgscirp.org The ability to vary these three components allows for the generation of a wide array of substituted imidazo[1,2-b]pyrazoles, facilitating comprehensive SAR studies. beilstein-journals.org For instance, a sequential one-pot protocol can be employed, starting with the microwave-assisted formation of an aminopyrazole intermediate, followed by the GBB three-component reaction to yield the final imidazo[1,2-b]pyrazole products. beilstein-journals.org
The synthesis of these libraries can also be achieved through other methods, such as the reaction of 5-aminopyrazoles with α-haloketones or the cyclization of appropriately substituted pyrazole (B372694) precursors. scirp.orgscirp.org These synthetic strategies provide access to a broad chemical space, enabling the exploration of various substituents at different positions of the imidazo[1,2-b]pyrazole core.
Impact of Substituent Variation and Positional Effects on Biological Activity
The biological activity of imidazo[1,2-b]pyrazole analogues is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have revealed key insights into how these variations influence the pharmacological properties of these compounds.
For example, in a series of imidazo[1,2-b]pyrazole derivatives designed as α-glucosidase inhibitors, the position and electronic nature of substituents on a phenyl ring attached to the core were found to be critical for activity. nih.gov Compounds with electron-withdrawing groups, such as halogens, at the para position of the phenyl ring generally exhibited enhanced inhibitory activity. nih.gov
The following table summarizes the in vitro α-glucosidase inhibitory activity (IC₅₀) of selected imidazo[1,2-b]pyrazole derivatives, highlighting the effect of substituent changes.
| Compound | Substituent (R) | IC₅₀ (µM) |
| 4a | H | 180.5 ± 0.8 |
| 4b | 4-F | 165.7 ± 0.7 |
| 4c | 4-Cl | 150.2 ± 0.6 |
| 4d | 4-Br | 135.9 ± 0.5 |
| 4j | 4-NO₂ | 95.0 ± 0.5 |
| Acarbose (Standard) | - | 750.0 ± 1.5 |
Data sourced from a study on new imidazo[1,2-b]pyrazole derivatives as α-glucosidase inhibitors. nih.gov
Similarly, in the context of anticancer activity, the substitution pattern on the imidazo[1,2-b]pyrazole scaffold plays a crucial role. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines, with IC₅₀ values below 5 µM. mdpi.com The presence of specific aryl or heteroaryl groups at the 2-position of the related imidazo[1,2-a]pyridine (B132010) scaffold has been shown to strongly influence antiviral activity against human cytomegalovirus (HCMV). nih.gov
Conformational Analysis and Molecular Rigidity in SAR Context
The three-dimensional conformation and degree of molecular rigidity are critical factors in the SAR of imidazo[1,2-b]pyrazole analogues. The spatial arrangement of substituents affects how the molecule interacts with its biological target.
Molecular modeling and X-ray crystallography studies are often employed to understand the preferred conformations of these molecules. nih.govresearchgate.net For example, in the development of inhibitors for the 5-lipoxygenase enzyme based on the related imidazo[1,2-a]pyridine scaffold, a central cyclohexyl moiety and an aromatic system were identified as important features. nih.gov The conformational flexibility or rigidity imparted by these groups influences the binding affinity to the enzyme's active site.
Achieving a balance between molecular twist and electronic rigidity is a key aspect of designing functional molecules. In some cases, introducing bulky groups can induce a twisted configuration, which can be beneficial for certain applications. rsc.org The rigidity of the fused heterocyclic system of imidazo[1,2-b]pyrazole contributes to its ability to serve as a stable scaffold for presenting various functional groups in a defined orientation.
Bioisosteric Replacements and their Influence on Pharmacological Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-b]pyrazole scaffold itself can act as a bioisostere for other heterocyclic systems. vulcanchem.com
This approach has been successfully applied in the design of various therapeutic agents. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, imidazoles were designed as bioisosteres of the 1,5-diarylpyrazole motif found in rimonabant. researchgate.netnih.gov These bioisosteric replacements led to compounds with potent and selective CB1 antagonistic activity. nih.gov A strong correlation was observed between the biological results of the imidazole (B134444) and pyrazole series, demonstrating the validity of this bioisosteric approach. researchgate.netnih.gov
A particularly interesting application of bioisosterism is the use of the 1H-imidazo[1,2-b]pyrazole core as a non-classical isostere of the indole ring system. rsc.orgrsc.org Indole is a common motif in many biologically active compounds, but it can suffer from issues like low solubility and metabolic instability. rsc.org
The 1H-imidazo[1,2-b]pyrazole scaffold offers a potential solution to these problems. For instance, an isostere of the indolyl drug pruvanserin, where the indole ring was replaced with a 1H-imidazo[1,2-b]pyrazole core, was synthesized. rsc.orgnih.gov Comparative assays showed that this substitution resulted in a significant improvement in solubility in aqueous media. rsc.orgrsc.orgnih.govresearchgate.net This highlights the potential of the 1H-imidazo[1,2-b]pyrazole system to enhance the physicochemical properties of drug candidates while maintaining or even improving their biological activity. rsc.orgrsc.org The development of selective functionalization methods for the 1H-imidazo[1,2-b]pyrazole scaffold has further expanded its utility as a versatile indole isostere. rsc.orgnih.gov
Computational and Theoretical Chemistry Approaches to 6 Ethoxy 5h Imidazo 1,2 B Pyrazole Research
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods are used to model the electronic structure of 6-ethoxy-5H-imidazo[1,2-b]pyrazole, providing a wealth of information about its stability, reactivity, and intermolecular interactions. nih.govmalayajournal.org
Detailed Research Findings: By employing DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(2d,2p), researchers can calculate a variety of quantum chemical descriptors for this compound. malayajournal.org These parameters are crucial for predicting its behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. malayajournal.org A small HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. malayajournal.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the nitrogen atoms of the imidazopyrazole core and the oxygen of the ethoxy group would be expected to show negative potential, making them sites for electrophilic attack and hydrogen bonding. nih.govresearchgate.net
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and chemical potential (μ) can be derived from the HOMO and LUMO energies. malayajournal.orgbohrium.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with a high chemical hardness is generally less reactive. malayajournal.org
The table below shows a conceptual representation of quantum chemical parameters that would be calculated for this compound.
Interactive Data Table: Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Conceptual Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.7 | Reactivity and Stability malayajournal.org |
| Chemical Hardness | η | 2.35 | Resistance to deformation malayajournal.org |
| Electronegativity | χ | 4.15 | Electron-attracting power malayajournal.org |
| Chemical Potential | μ | -4.15 | Electron escaping tendency malayajournal.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule might bind to a specific biological target, such as a protein kinase or enzyme, and assess the stability of the resulting complex. nih.govnih.gov The imidazo[1,2-b]pyrazole scaffold is known to be a core component in molecules targeting enzymes like COX-2 and α-glucosidase. researchgate.netnih.gov
Detailed Research Findings: The process begins with molecular docking , where the 3D structure of this compound is placed into the binding site of a target protein. Docking algorithms calculate the most favorable binding poses and estimate the binding affinity, typically as a docking score or binding energy (e.g., in kcal/mol). mdpi.comnih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding pocket are identified. mdpi.com For example, the nitrogen atoms in the pyrazole (B372694) and imidazole (B134444) rings can act as hydrogen bond acceptors, while the aromatic rings can engage in stacking interactions. nih.gov
Following docking, molecular dynamics (MD) simulations can be run to simulate the dynamic behavior of the ligand-protein complex over time (typically nanoseconds). nih.govescholarship.org MD simulations provide insights into the stability of the binding pose, conformational changes in the protein or ligand, and the persistence of key intermolecular interactions. nih.gov This helps to validate the docking results and provides a more realistic view of the interaction.
Interactive Data Table: Predicted Interactions of this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom(s) |
| GLU85 | Hydrogen Bond | 2.8 | Imidazole N-1 |
| LEU132 | Hydrophobic | 3.9 | Ethoxy ethyl group |
| TYR83 | π-π Stacking | 4.5 | Pyrazole ring |
| LYS34 | Hydrogen Bond | 3.1 | Imidazole N-5 mdpi.com |
| VAL30 | Hydrophobic | 4.2 | Phenyl ring (if substituted) |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. mdpi.com For this compound, a pharmacophore model would be constructed based on its key structural motifs.
Detailed Research Findings: The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the imidazopyrazole ring system and the ether oxygen of the ethoxy group.
Aromatic Ring (AR): The fused bicyclic imidazopyrazole core itself.
Hydrophobic (HY) feature: The ethyl group of the ethoxy moiety.
Once a pharmacophore model is generated, it can be used for virtual screening . mdpi.com In this process, the model is used as a 3D query to search large databases of chemical compounds (e.g., ZINC, PubChem) to find other molecules that possess the same pharmacophoric features in a similar spatial arrangement. johnshopkins.edu This allows for the rapid identification of a diverse set of compounds that are likely to bind to the same biological target, thus accelerating the discovery of novel and potentially more potent ligands. nih.govmdpi.com
Interactive Data Table: Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor 1 | Pyrazole ring nitrogen | Interaction with donor residues (e.g., Lys, Arg) mdpi.com |
| Hydrogen Bond Acceptor 2 | Imidazole ring nitrogen | Interaction with donor residues in the target's active site |
| Hydrogen Bond Acceptor 3 | Oxygen of ethoxy group | Formation of H-bonds with the protein backbone or side chains |
| Aromatic Ring | Fused imidazopyrazole system | π-π stacking or hydrophobic interactions with aromatic residues |
| Hydrophobic Center | Ethyl group | Van der Waals interactions within hydrophobic pockets |
In Silico Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of a molecule, which is invaluable for confirming its structure once it is synthesized. nih.gov Techniques like DFT can be used to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
Detailed Research Findings:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted values are typically compared to experimental data to aid in signal assignment and confirm the synthesized structure. nih.govnih.gov
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This allows for the identification of characteristic functional group vibrations, such as C-H, C=N, and C-O stretching, helping to confirm the presence of the ethoxy group and the imidazopyrazole core. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov This provides information about the electronic structure and conjugation within the molecule. nih.gov
Comparing the computationally simulated spectra with those obtained experimentally serves as a powerful tool for structural elucidation and verification. imist.ma
Interactive Data Table: Conceptual Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value (in silico) | Hypothetical Experimental Value |
| 1H NMR | δ (ppm) for -OCH2- | 4.35 | 4.30 |
| 1H NMR | δ (ppm) for -CH3 | 1.45 | 1.42 |
| 13C NMR | δ (ppm) for C6 (C-O) | 158.0 | 157.5 |
| IR | ν(C-O-C) cm-1 | 1245 | 1250 |
| UV-Vis | λmax (nm) | 285 | 288 |
Exploration of Biological Targets and Investigational Therapeutic Applications of Imidazo 1,2 B Pyrazole Derivatives
Enzyme and Receptor Modulatory Activities
Imidazo[1,2-b]pyrazole derivatives have demonstrated a broad spectrum of enzyme and receptor modulatory activities, underscoring their therapeutic potential.
Protein Kinase Inhibitory Profiles
The ability of imidazo[1,2-b]pyrazole derivatives to inhibit various protein kinases is a cornerstone of their investigational therapeutic applications, particularly in oncology and inflammatory diseases.
PIM Kinases: A notable area of research has focused on the inhibition of PIM kinases by imidazo[1,2-b]pyridazine (B131497) derivatives. nih.gov These compounds have been identified as potent, ATP-competitive inhibitors with low nanomolar potency. nih.gov One such derivative, K00135, demonstrated the ability to impair the survival of human acute leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. nih.gov This inhibition was confirmed by the reduced phosphorylation of downstream PIM targets like BAD and 4E-BP1. nih.gov Another compound, SGI-1776, was the first PIM inhibitor to be clinically evaluated for leukemia, although its development was halted due to off-target effects. dergipark.org.tr
mTOR: Imidazo[1,2-b]pyridazine derivatives have also been developed as potent ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov Compounds A17 and A18, for example, exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds were shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets like AKT and S6. nih.gov Further research has led to the development of dual PI3K/mTOR inhibitors, with compound 42 showing exceptional potency against PI3Kα (IC50 = 0.06 nM) and mTOR (IC50 = 3.12 nM). nih.gov
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is another important target for imidazo[1,2-b]pyridazine derivatives in the context of inflammatory and autoimmune diseases. nih.govresearchgate.net Patents have disclosed compounds with IC50 values of less than 20 μM, and in some cases, less than 10 nM. nih.gov More recent research has focused on developing IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma with the MYD88 L265P mutation. researchgate.net Compound 5 from this series demonstrated excellent potency (IRAK4 IC50 = 1.3 nM) and cellular selectivity for activated B cell-like DLBCL. researchgate.net
p38 MAPK: Structure-based design strategies have led to the identification of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.govnih.gov One such compound, N-oxide 16, effectively inhibited p38 MAPK and LPS-induced TNF-α production in human monocytic THP-1 cells. nih.gov
The table below summarizes the protein kinase inhibitory activities of selected imidazo[1,2-b]pyrazole derivatives.
| Compound/Series | Target Kinase(s) | Key Findings |
| K00135 | PIM Kinases | Impaired survival of human acute leukemia cells. nih.gov |
| A17 & A18 | mTOR | IC50 values of 0.067 μM and 0.062 μM, respectively; induced G1-phase cell cycle arrest. nih.gov |
| Compound 42 | PI3K/mTOR | Dual inhibitor with IC50 values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR). nih.gov |
| Imidazo[1,2-b]pyridazines | IRAK4 | IC50 values < 20 μM, with some < 10 nM. nih.gov |
| Compound 5 | IRAK4 | IC50 = 1.3 nM; cellular selectivity for ABC-DLBCL with MYD88 L265P mutation. researchgate.net |
| N-oxide 16 | p38 MAPK | Potent inhibition of p38 MAPK and LPS-induced TNF-α production. nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition
Certain imidazo[1,2-b]pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.commdpi.comresearchgate.net For instance, imidazo[1,2-b]pyrazol-3-one derivatives have been synthesized and evaluated for their COX-2 inhibitory potential. mdpi.com While showing some activity, their potency was less than that of established COX-2 inhibitors like celecoxib (B62257) and meloxicam. mdpi.com Specifically, derivatives 19 and 20 displayed IC50 values of 295.39 ± 4.04 μM and 79.32 ± 1.32 μM, respectively, against COX-2. mdpi.com The development of selective COX-2 inhibitors is a significant area of research, as they are believed to offer therapeutic benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com
Soluble Epoxide Hydrolase (sEH) Modulation
The potential for imidazo[1,2-b]pyrazole derivatives to modulate soluble epoxide hydrolase (sEH) has been explored, although specific details and extensive research in this area are not as widely published as for other targets. sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory properties. Inhibition of sEH can therefore lead to an increase in the levels of these beneficial signaling molecules, suggesting a potential therapeutic application for imidazo[1,2-b]pyrazole derivatives in inflammatory conditions.
Antimicrobial Activity Studies (Antibacterial and Antifungal Spectrum)
Imidazo[1,2-b]pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, with various studies highlighting their potential as both antibacterial and antifungal agents. mdpi.comontosight.aitandfonline.comresearchgate.netmdpi.comresearchgate.net
One study reported that an imidazo[1,2-b]pyrazole-2-amine derivative (compound 9) was significantly more potent than ampicillin (B1664943) against Escherichia coli (MIC of 0.03 µg/mL versus 1.95 µg/mL) and twice as potent against Pseudomonas aeruginosa (MIC of 0.49 µg/mL versus 0.98 µg/mL). tandfonline.com Another derivative, an imidazo-[1,2-b]pyrazole-2-ol (compound 10), showed comparable activity to ampicillin against Bacillus subtilis and Pseudomonas aeruginosa. tandfonline.com The presence of an amino group at the 2-position appears to be a key factor for enhanced antimicrobial potency. tandfonline.com
Further research into pyrazole (B372694) derivatives containing an imidazo[2,1-b] ontosight.ainih.govnih.govthiadiazole moiety has identified compounds with strong antibacterial activity, particularly against multi-drug resistant strains. nih.govtandfonline.com For example, compounds 21c and 23h exhibited potent activity with MIC values of 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin. nih.govtandfonline.com
In terms of antifungal activity, some imidazo[1,2-b]pyrazole derivatives have shown moderate efficacy. researchgate.net For instance, compounds 4 and 6 demonstrated moderate activity against Fusarium oxysporum with a MIC value of 7.81 μg/mL. tandfonline.com However, many of the tested compounds were found to be weak or ineffective against the tested fungal strains. tandfonline.com
The table below presents the antimicrobial activity of selected imidazo[1,2-b]pyrazole derivatives.
| Compound | Target Organism | Activity (MIC) | Reference Drug (MIC) |
| Imidazo[1,2-b]pyrazole-2-amine (9) | Escherichia coli | 0.03 µg/mL | Ampicillin (1.95 µg/mL) |
| Imidazo[1,2-b]pyrazole-2-amine (9) | Pseudomonas aeruginosa | 0.49 µg/mL | Ampicillin (0.98 µg/mL) |
| Imidazo-[1,2-b]pyrazole-2-ol (10) | Bacillus subtilis | 0.03 µg/mL | Ampicillin (0.03 µg/mL) |
| Imidazo-[1,2-b]pyrazole-2-ol (10) | Pseudomonas aeruginosa | 0.98 µg/mL | Ampicillin (0.98 µg/mL) |
| Compound 21c | Multi-drug resistant bacteria | 0.25 µg/mL | Gatifloxacin (1 µg/mL) |
| Compound 23h | Multi-drug resistant bacteria | 0.25 µg/mL | Gatifloxacin (1 µg/mL) |
| Compounds 4 and 6 | Fusarium oxysporum | 7.81 µg/mL | Ketoconazole (0.49 µg/mL) |
Antiviral Efficacy Research
The imidazo[1,2-b]pyrazole scaffold has been investigated for its antiviral properties, with some derivatives showing promise against various viruses. ontosight.aid-nb.infonih.gov Research has indicated that these compounds can exhibit antiviral activity, contributing to the broad pharmacological profile of this heterocyclic system. ontosight.ai For example, a series of novel biphenyl (B1667301) derivatives of imidazo[1,2-b]pyridazine were synthesized and evaluated for their ability to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). nih.gov One of the pyridazine (B1198779) derivatives in this series was identified as a selective inhibitor of BVDV replication. nih.gov The diverse biological activities of imidazo[1,2-b]pyrazoles, including their antiviral potential, make them an attractive area for further drug discovery efforts. d-nb.info
Anti-inflammatory Response Investigations
The anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives have been a significant focus of research. mdpi.comnih.govnih.govmdpi.com These compounds have been shown to modulate various inflammatory pathways, primarily through the inhibition of key enzymes like p38 MAPK and COX-2. mdpi.comnih.gov
As previously mentioned, imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors have demonstrated significant in vivo efficacy in rat collagen-induced arthritis models, highlighting their potential for treating inflammatory conditions like rheumatoid arthritis. nih.gov The inhibition of p38 MAPK leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α. nih.gov
Furthermore, the investigation of imidazo[1,2-b]pyrazole derivatives as COX-2 inhibitors contributes to their anti-inflammatory profile. mdpi.comnih.gov By selectively inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com
In addition to enzyme inhibition, some 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been found to be potent inhibitors of fMLP-induced neutrophil chemotaxis. nih.gov This indicates an alternative mechanism of anti-inflammatory action by interfering with the recruitment of neutrophils to sites of inflammation. nih.gov
Investigational Anticancer Applications and Cytotoxic Mechanisms
The imidazo[1,2-b]pyrazole scaffold is recognized as a privileged structure in the field of medicinal chemistry. A multitude of its derivatives have demonstrated considerable potential as anticancer agents, showing activity against the proliferation of various cancer cells, including those that have developed resistance to current therapies. mdpi.comrsc.org
In Vitro Cytotoxicity Assessments (e.g., Breast Cancer, Leukemia Cell Lines)
A significant volume of research has been dedicated to quantifying the cytotoxic effects of imidazo[1,2-b]pyrazole derivatives across a spectrum of cancer cell lines. Among these, imidazo[1,2-b]pyrazole-7-carboxamides have emerged as a particularly promising and extensively studied class of compounds.
In one comprehensive study, a library of 67 distinct imidazo[1,2-b]pyrazole-7-carboxamides was synthesized and subsequently evaluated for in vitro antitumor activity. The screening panel included human breast adenocarcinoma (MCF-7), murine mammary carcinoma (4T1), and human promyelocytic leukemia (HL-60) cell lines. The results were encouraging, with several analogues displaying sub-micromolar levels of activity. One compound, in particular, exhibited a noteworthy IC₅₀ value of 0.183 μM against the HL-60 leukemia cell line.
Further hit-to-lead optimization of this series led to the identification of a lead compound, designated DU385. This derivative showed even greater potency against a panel of five leukemia cell lines, achieving IC₅₀ values as low as 16.54 nM. Interestingly, these compounds were found to be less effective against the breast cancer cell lines tested, with IC₅₀ values residing in the micromolar range. This suggests a degree of selectivity towards hematological cancers over solid tumors.
Separate research has also underscored the anticancer potential of aryl azo imidazo[1,2-b]pyrazole derivatives. Three compounds from this class were found to be more potent than doxorubicin, a standard chemotherapeutic agent, when tested against MCF-7 breast cancer cells. Their IC₅₀ values were recorded at 6.1 ± 0.4 µM, 8.0 ± 0.5 µM, and 7.4 ± 0.3 µM, respectively. mdpi.com The cytotoxic activities of representative imidazo[1,2-b]pyrazole derivatives are summarized in the table below.
| Derivative Class | Cell Line | Activity (IC50) |
|---|---|---|
| Imidazo[1,2-b]pyrazole-7-carboxamide | HL-60 (Leukemia) | 0.183 µM |
| Optimized Carboxamide (DU385) | HL-60 (Leukemia) | 16.54 nM |
| Optimized Carboxamide (DU385) | MOLT-4 (Leukemia) | 27.24 nM |
| Optimized Carboxamide (DU385) | MV-4-11 (Leukemia) | 32.25 nM |
| Optimized Carboxamide (DU385) | 4T1 (Breast Cancer) | 1.5–10.8 μM |
| Optimized Carboxamide (DU385) | MCF-7 (Breast Cancer) | 1.5–10.8 μM |
| Aryl azo imidazo[1,2-b]pyrazole | MCF-7 (Breast Cancer) | 6.1 ± 0.4 µM |
Interference with Cellular Signaling Pathways
The anticancer efficacy of imidazo[1,2-b]pyrazole derivatives is frequently attributed to their capacity to modulate critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Investigations into imidazo[1,2-b]pyrazole-7-carboxamide derivatives in HL-60 leukemia cells have uncovered a sophisticated mechanism involving differentiation-coupled apoptosis. core.ac.uk Treatment with these compounds initiated an early survival response, marked by the phosphorylation of ERK. This was followed by the induction of transcription factors such as Vav1 and the AP-1 complex, which are known to drive cellular differentiation. core.ac.uk Ultimately, this differentiation phase was succeeded by apoptosis, confirmed by observations of mitochondrial depolarization and the activation of caspase-3. core.ac.uk In a separate study, a novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivative was found to trigger apoptosis in K562 leukemia cells by upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating caspase-3. rsc.org
Other studies have demonstrated that various imidazo[1,2-b]pyrazole derivatives can interfere with multiple kinase signaling pathways. nih.gov Certain derivatives have been shown to inhibit the phosphorylation of ERK1/2, AKT, and p38MAPK, which are central components of the MAPK signaling cascade implicated in cell proliferation and survival. nih.gov The specific substitution pattern on the imidazo[1,2-b]pyrazole core appears to dictate which pathways are inhibited and the potency of this inhibition. For example, the derivative N-Cyclopropyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxamide was identified as a potent and selective inhibitor of p38MAPK phosphorylation. nih.gov Additionally, the scaffold has been utilized as a template for designing inhibitors of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling that can promote cancer progression. rsc.org
Other Emerging Biological Activities (e.g., Antitubercular, Antioxidant, Anxiolytic, Immunomodulatory)
In addition to their anticancer potential, derivatives of the imidazo[1,2-b]pyrazole scaffold have been explored for a diverse range of other biological functions.
Antitubercular Activity : Multiple research initiatives have screened imidazo[1,2-b]pyrazole derivatives for activity against Mycobacterium tuberculosis. A notable large-scale screening of a library of these compounds revealed that many were capable of completely inhibiting mycobacterial growth by over 90%. rsc.org These findings position the imidazo[1,2-b]pyrazole scaffold as a valuable starting point for the discovery of novel antitubercular drugs. rsc.orgrsc.orgresearchgate.netsmolecule.com
Antioxidant Activity : The antioxidant capacity of imidazo[1,2-b]pyrazoles has been well-documented. In one investigation, two derivatives that incorporated an isoxazole (B147169) moiety displayed substantial antioxidant activity, achieving inhibition percentages of 75.3% and 72.9% in a standard assay, which is comparable to the 89% inhibition observed with the reference compound, ascorbic acid. mdpi.com Another study involving the synthesis of imidazo[1,2-b]pyrazoles fused with a phenylsulfonyl group found that several of these compounds effectively inhibited free radical-induced oxidative hemolysis in red blood cells.
Anxiolytic Activity : The imidazo[1,2-b]pyrazole framework is structurally related to other fused pyrazole systems that have been investigated for their effects on the central nervous system. Although direct studies on the anxiolytic properties of the imidazo[1,2-b]pyrazole class are limited, related structures such as pyrazolo[1,5-a]pyrimidines have been successfully developed into non-benzodiazepine anxiolytic agents. This structural relationship suggests that the potential for anxiolytic activity within the imidazo[1,2-b]pyrazole class warrants further investigation. mdpi.com
Immunomodulatory Activity : Derivatives of imidazo[1,2-b]pyrazole have demonstrated potential as immunomodulating agents. researchgate.net Research into their anti-inflammatory properties has shown that certain compounds can function as inhibitors of cyclooxygenase-2 (COX-2). researchgate.net In an evaluation of various pyrazole and imidazopyrazole derivatives, some compounds exhibited moderate to good COX-2 inhibition. researchgate.net Furthermore, the most active of these derivatives were also shown to down-regulate the production of pro-inflammatory proteins, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage-like cells, pointing to a dual mechanism of anti-inflammatory and immunomodulatory action. researchgate.net
Non-Medicinal Applications in Chemical Sciences
The distinct chemical architecture of the imidazo[1,2-b]pyrazole ring system makes it suitable for applications that extend beyond the realm of medicine, particularly in the fields of agrochemicals and materials science. rsc.org
Role in Agrochemical Development
The 5-aminopyrazole moiety, a crucial precursor in the synthesis of imidazo[1,2-b]pyrazoles, has an established history of use within the agrochemical industry. The fused imidazo[1,2-b]pyrazole scaffold itself is currently being explored for the creation of new pesticides. Research is actively being conducted to design novel insecticidal compounds based on this structure, highlighting its potential to contribute to the development of new agents for crop protection.
Applications in Optical Materials and Dye Chemistry
A particularly compelling application of the imidazo[1,2-b]pyrazole scaffold lies in its utility as a precursor for the synthesis of push-pull dyes. core.ac.ukrsc.org Through a sophisticated chemical process that involves metalation and a subsequent fragmentation of the pyrazole ring, scientists are able to create novel dyes that feature a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. rsc.org
These resulting dye molecules exhibit distinct fluorescent properties when dissolved in a solution and irradiated with UV light. rsc.org They are categorized as push-pull dyes due to the presence of both an electron-donating and an electron-accepting group connected by a π-conjugated system. The ability to introduce a wide variety of functional groups onto the original imidazo[1,2-b]pyrazole scaffold is critical for fine-tuning the fluorescent characteristics of the final dyes. rsc.org For instance, the introduction of a benzoyl substituent was shown to induce a significant red shift in both the absorption and photoluminescence spectra of the dye. rsc.org This high degree of tunability makes these compounds highly promising for applications in the development of advanced optical materials and as fluorescent probes. Historically, the imidazo[1,2-b]pyrazole nucleus has also been incorporated into photographic dye-forming couplers to produce materials with enhanced absorption properties. rsc.org
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of imidazo[1,2-b]pyrazole derivatives in solution. A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships within the molecule.
The structural confirmation of the 1H-imidazo[1,2-b]pyrazole core is definitively achieved through a suite of 1D and 2D NMR experiments. beilstein-journals.orgnih.gov These techniques are crucial for distinguishing between possible regioisomers and tautomeric forms, which is a common challenge in the synthesis of such heterocyclic systems. beilstein-journals.orgnih.govd-nb.info
¹H NMR: The proton NMR spectrum provides initial information about the chemical environment of protons. For the imidazo[1,2-b]pyrazole scaffold, characteristic signals include those for the protons on the fused ring system and the substituents. For instance, in related imidazo[1,2-b]pyrazole-7-carboxamides, the pyrazole (B372694) CH proton at position 6 appears as a singlet around δ 8.2 ppm. nih.gov The ethoxy group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbons in the fused heterocyclic rings are indicative of the successful formation of the imidazo[1,2-b]pyrazole core.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons, such as those within the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are close to each other, which can be crucial for confirming stereochemistry and distinguishing between isomers. conicet.gov.ar For example, NOESY data has been used to observe the correlation of NH₂ protons with methylene and aryl protons in aminopyrazoles, confirming their structure. conicet.gov.ar
The combined application of these 1D and 2D NMR techniques provides conclusive evidence for the structure of 6-ethoxy-5H-imidazo[1,2-b]pyrazole. beilstein-journals.orgnih.gov
Table 1: Representative ¹H NMR Spectral Data for Substituted Imidazo[1,2-b]pyrazoles
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |
|---|---|---|---|
| Pyrazole CH (Position 6) | ~8.2 | Singlet (s) | Imidazo[1,2-b]pyrazole-7-carboxamides nih.gov |
| Imidazole (B134444) CH | ~7.3-7.6 | Doublet (d) | 7-substituted 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole rsc.org |
| Ethoxy -CH₂- | ~4.0 | Quartet (q) | Imidazo[1,2-b]pyrazole-7-carboxamides nih.gov |
| Ethoxy -CH₃ | ~1.0 | Triplet (t) | Imidazo[1,2-b]pyrazole-7-carboxamides nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.
For derivatives of the imidazo[1,2-b]pyrazole family, HRMS is routinely used to verify the successful synthesis. rsc.orgsorbonne-universite.fr The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed chemical formula. A close match between the found and calculated values provides strong evidence for the correct composition of the target molecule. rsc.org Techniques such as electrospray ionization (ESI) are commonly employed as the ion source for these analyses. thieme-connect.comacs.org
Table 2: Example of HRMS Data for an Imidazo[1,2-b]pyrazole Derivative
| Compound | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ |
|---|---|---|---|
| C₁₁H₁₈BrN₃OSi | C₁₁H₁₈BrN₃OSi | 315.0397 | 315.0397 rsc.org |
| C₁₄H₂₃N₃OSi | C₁₄H₂₃N₃OSi | 277.1605 | 277.1603 rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.
In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O bond of the ethoxy group, C=N and C=C bonds within the fused aromatic rings, and C-H bonds. For related pyrazole derivatives, IR spectra have been used to identify key functional groups such as C=O (carbonyl) and N-H moieties. nih.govekb.eg For example, the IR spectrum of a related compound revealed absorption bands at 1681, 1724, and 3166 cm⁻¹ corresponding to two C=O groups and an NH group, respectively. nih.gov
Table 3: Typical IR Absorption Frequencies for Imidazo[1,2-b]pyrazole and Related Structures
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | 3100 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N / C=C | 1500 - 1650 | Stretching |
| C-O (ether) | 1050 - 1250 | Stretching |
Elemental Analysis for Purity and Compositional Verification
Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This technique serves as a fundamental check of purity and verifies that the empirical formula of the synthesized compound matches the theoretical composition.
The process involves combusting a small, precisely weighed sample of the compound and quantifying the combustion products (e.g., CO₂, H₂O, N₂). The results are presented as the weight percentage of each element. For novel compounds like this compound, the experimentally determined percentages for C, H, and N must fall within a narrow margin (typically ±0.4%) of the calculated theoretical values to be considered pure. This method has been used to confirm the composition of newly synthesized pyrazole and imidazopyrazole derivatives. ekb.egresearchgate.net
Table 4: Example of Elemental Analysis Data for a Related Pyrazole Derivative
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| C₂₁H₁₅ClN₄O₃S ekb.eg | C₂₁H₁₅ClN₄O₃S | C | 57.47 | 57.47 |
| H | 3.44 | 3.44 | ||
| N | 12.77 | 12.77 |
Chromatographic Methods for Separation and Purity Analysis (e.g., TLC, GC, HPLC)
Chromatographic techniques are essential for monitoring the progress of a reaction, separating the desired product from starting materials and byproducts, and assessing the final purity of the compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor reactions. un.orgnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of components can be visualized, allowing a chemist to determine when the starting material has been fully consumed. thieme-connect.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov It separates components based on their boiling points and interactions with the stationary phase of the column. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purification and purity assessment of non-volatile compounds. un.orgnih.gov A high-pressure pump forces the solvent and sample through a column packed with a stationary phase, leading to separation. The purity of the final compound is often determined by HPLC, where a single, sharp peak indicates a high degree of purity.
In the synthesis of imidazo[1,2-b]pyrazole derivatives, purification is frequently achieved by column chromatography on silica gel, and the purity of the final products is confirmed using methods like TLC, GC, or HPLC. rsc.orgscirp.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
